Diethyl cinnamylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

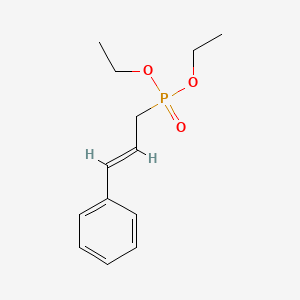

Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P and a molecular weight of 254.26 g/mol . It is a phosphonate ester derived from cinnamyl alcohol and diethyl phosphite. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Diethyl cinnamylphosphonate can be synthesized through several methods. One common method involves the reaction of cinnamyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or sodium methylate . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

化学反应分析

Types of Reactions

Diethyl cinnamylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .

科学研究应用

Scientific Research Applications

Diethyl cinnamylphosphonate has been identified as a versatile reagent in various scientific fields:

Organic Synthesis

- Role as a Reagent : It is primarily used in organic synthesis for forming carbon-phosphorus bonds, which are crucial in creating complex organic molecules .

- Reactivity : The compound undergoes oxidation to form phosphonic acids and reduction to yield phosphine derivatives. It also participates in nucleophilic substitution reactions .

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that this compound acts as a competitive inhibitor of certain enzymes involved in lipid metabolism, such as soluble epoxide hydrolase (sEH). This inhibition can lead to therapeutic applications in managing hypertension and inflammation .

- Potential Therapeutic Uses : Studies have shown that it may reduce blood pressure in hypertensive models and exhibit anti-inflammatory properties by modulating cytokine production .

Industrial Applications

- Production of Flame Retardants : The compound is utilized in the manufacturing of flame retardants and plasticizers, highlighting its importance in industrial chemistry .

- Chemical Intermediate : It serves as an intermediate for synthesizing other phosphonates and related compounds, which are valuable in various chemical processes .

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of this compound:

Study 1

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively lowered blood pressure in hypertensive rat models by inhibiting sEH activity. This enzyme plays a crucial role in regulating vascular tone through the metabolism of epoxy fatty acids .

Study 2

Another investigation revealed that this compound exhibited anti-inflammatory properties by reducing pro-inflammatory cytokine production in vitro. This suggests potential applications for managing inflammatory diseases .

作用机制

The mechanism of action of diethyl cinnamylphosphonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- Diethyl phosphonate

- Diethyl cyanomethylphosphonate

- Diethyl vinylphosphonate

Uniqueness

Diethyl cinnamylphosphonate is unique due to its cinnamyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other phosphonates may not be as effective .

生物活性

Diethyl cinnamylphosphonate (DECP) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological activity of DECP, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a phosphonate ester with the molecular formula C13H19O3P. Its structure includes a phosphonate group attached to a cinnamyl moiety, which is known for its aromatic properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H19O3P |

| Molecular Weight | 250.27 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of DECP is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that DECP may act as an allosteric modulator in specific enzymatic pathways, particularly those involving phosphatases and epoxide hydrolases.

- Inhibition of Phosphatases : DECP has been shown to inhibit certain lipid phosphate phosphatases, which play a crucial role in lipid metabolism and signaling pathways .

- Modulation of Epoxide Hydrolase Activity : Studies indicate that DECP can influence the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of arachidonic acid derivatives, which are important for cardiovascular and inflammatory responses .

Case Studies

Several studies have evaluated the biological effects of DECP in different contexts:

- Cardiovascular Effects : In a study on spontaneously hypertensive rats, DECP demonstrated potential antihypertensive effects by modulating sEH activity, leading to altered levels of epoxyeicosatrienoic acids (EETs), which are vasodilatory agents .

- Anti-inflammatory Properties : Research has suggested that DECP may exhibit anti-inflammatory properties through its action on lipid metabolism pathways. By inhibiting specific phosphatases, DECP could potentially reduce the production of inflammatory mediators .

Table 2: Summary of Biological Activities

| Activity | Observed Effects | References |

|---|---|---|

| Phosphatase Inhibition | Reduced lipid signaling | |

| Modulation of sEH | Antihypertensive effects | |

| Anti-inflammatory Activity | Decreased inflammatory mediator levels |

Research Findings

Recent findings highlight the significance of DECP in pharmacological applications. For instance, a study demonstrated that DECP could serve as a lead compound for developing new antihypertensive agents by targeting sEH and related pathways . Furthermore, its structural properties allow for modifications that could enhance its biological efficacy.

Future Directions

Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions between DECP and target enzymes.

- Clinical Trials : Evaluating the safety and efficacy of DECP in human subjects.

- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity against specific biological targets.

属性

IUPAC Name |

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOMEXJXBINBQ-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC1=CC=CC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-31-9 |

Source

|

| Record name | NSC125942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。